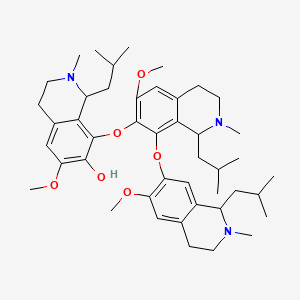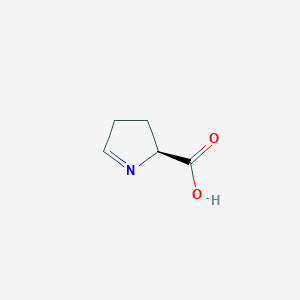
2-アミノ-5-クロロフェノール
概要
説明
2-Amino-5-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a phenol derivative carrying amino and chloro substituents at positions 2 and 5, respectively . This compound is part of the degradation pathway of 4-chloronitrobenzene .
Synthetic Routes and Reaction Conditions:
Reduction of 2-chloro-5-nitrophenol: 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction.
Bacterial Strain LW1: It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1.
Industrial Production Methods:
- The industrial production methods for 2-Amino-5-chlorophenol typically involve the reduction of 2-chloro-5-nitrophenol under controlled conditions to ensure high yield and purity .
Types of Reactions:
Condensation Reactions: 2-Amino-5-chlorophenol participates in condensation reactions with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the context of its synthesis and degradation pathways.
Common Reagents and Conditions:
Reduction Reagents: Common reagents for the reduction of 2-chloro-5-nitrophenol include hydrogen gas in the presence of a catalyst or other reducing agents.
Condensation Reagents: Acetylferrocene is used in condensation reactions to form Schiff bases.
Major Products:
Ferrocenyl Schiff Bases: These are major products formed from the condensation reactions involving 2-Amino-5-chlorophenol.
科学的研究の応用
2-Amino-5-chlorophenol has various applications in scientific research:
作用機序
Target of Action
2-Amino-5-chlorophenol is a phenol carrying amino and chloro substituents at positions 2 and 5 respectively .
Mode of Action
It is known to participate in the condensation reaction with acetylferrocene to afford ferrocenyl schiff bases bearing a phenol group .
Biochemical Pathways
2-Amino-5-chlorophenol is part of the degradation pathway of 4-chloronitrobenzene . It can be synthesized from 2-chloro-5-nitrophenol via reduction . It may also be used to synthesize 2-amino-5-chloromuconic semialdehyde and benzoxazole derivatives .
Action Environment
It is known that it should be stored in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
2-Amino-5-chlorophenol plays a significant role in biochemical reactions, particularly in the degradation pathway of 4-chloronitrobenzene. It interacts with enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase, which are involved in the initial reactions of 4-chloronitrobenzene degradation. These interactions lead to the conversion of 4-chloronitrobenzene to 2-amino-5-chlorophenol, which is a key intermediate in the degradation pathway .
Cellular Effects
2-Amino-5-chlorophenol has been shown to affect various cellular processes. In renal slices, it induces lipid peroxidation within 60 minutes at a concentration of 1 mM. Additionally, it diminishes pyruvate-directed gluconeogenesis in a concentration-dependent manner following a 90-minute incubation . These effects suggest that 2-Amino-5-chlorophenol can influence cellular metabolism and oxidative stress responses.
Molecular Mechanism
At the molecular level, 2-Amino-5-chlorophenol exerts its effects through interactions with specific enzymes and biomolecules. It participates in the degradation pathway of 4-chloronitrobenzene, where it is formed as an intermediate. The compound is involved in the ring-cleavage reactions catalyzed by enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase . These interactions are crucial for the breakdown of 4-chloronitrobenzene into less toxic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chlorophenol can change over time. Its stability and degradation are important factors to consider. For example, lipid peroxidation induced by 2-Amino-5-chlorophenol occurs within 60 minutes, indicating a rapid onset of oxidative stress
Dosage Effects in Animal Models
The effects of 2-Amino-5-chlorophenol vary with different dosages in animal models. Renal and hepatic slices exposed to varying concentrations of 2-Amino-5-chlorophenol show changes in pyruvate-directed gluconeogenesis and leakage of lactate dehydrogenase (LDH). Higher concentrations may lead to increased toxicity and adverse effects . Understanding the dosage thresholds and toxic effects is crucial for its safe application in research.
Metabolic Pathways
2-Amino-5-chlorophenol is involved in the degradation pathway of 4-chloronitrobenzene. The enzymes chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase convert 4-chloronitrobenzene to 2-Amino-5-chlorophenol, which is further degraded into less toxic compounds . This pathway highlights the compound’s role in the detoxification process and its interactions with specific enzymes.
Subcellular Localization
2-Amino-5-chlorophenol’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its precise role in cellular processes and its potential effects on cellular function .
類似化合物との比較
- 2-Amino-5-nitrophenol
- 2-Amino-4-methoxyphenol
- 2-Aminothiophenol
- 2-Aminophenol
- 2-Amino-4-bromophenol
- 2-Amino-4-fluorophenol
Comparison:
特性
IUPAC Name |
2-amino-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCQMIRJCGWWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067385 | |
| Record name | Phenol, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-50-7 | |
| Record name | 2-Amino-5-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28443-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VK2H53LQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)




